molecular formula C17H19F3N6O6S B1682544 Triflusulfuron-methyl CAS No. 126535-15-7

Triflusulfuron-methyl

Cat. No.: B1682544
CAS No.: 126535-15-7
M. Wt: 492.4 g/mol
InChI Key: IMEVJVISCHQJRM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Triflusulfuron-methyl undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Triflusulfuron-methyl is a sulfonylurea herbicide widely used for controlling broadleaf weeds and grasses in various crops, particularly sugar beet and fodder beet. Understanding its biological activity is crucial for assessing its efficacy and safety in agricultural practices. This article synthesizes diverse research findings, including toxicological studies, environmental impact assessments, and case studies to provide a comprehensive overview of this compound's biological activity.

This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible plant species. The compound's chemical structure contributes to its effectiveness and persistence in soil and water.

Mammalian Toxicity

Studies have shown that this compound exhibits low acute toxicity in mammals, with an oral LD50 greater than 5000 mg/kg in rats, indicating a relatively low risk for acute poisoning . However, subchronic studies have revealed significant adverse effects:

  • Body Weight Changes : In a 90-day study involving rats, decreased body weight gain was observed in males, while females exhibited increased incidences of histopathological changes .
  • Hematological Alterations : Changes in hematology parameters were noted, particularly among male subjects .
  • Carcinogenic Potential : Evidence suggests that this compound may be carcinogenic, as indicated by the development of interstitial cell tumors in male CD rats during chronic toxicity studies . It has been classified as a Group C possible human carcinogen based on these findings.

Ecotoxicity

This compound's impact on non-target organisms has been assessed through various ecotoxicity studies. The following table summarizes key ecotoxicological endpoints:

Organism TypeEndpointResult
BirdsAcute ToxicityLD50 > 2000 mg/kg
Fish96-hour LC500.13 mg/L (Rainbow trout)
Invertebrates48-hour EC50> 100 mg/L (Daphnia magna)

These results indicate that while this compound poses some risk to aquatic life, it has low toxicity to birds and mammals under standard testing conditions .

Dissipation in Soil and Water

Research indicates that the dissipation of this compound in soil is influenced by both chemical and microbial processes. A study reported that the compound undergoes hydrolysis at varying rates depending on pH levels:

  • Acidic Conditions : Rapid hydrolysis occurs.
  • Neutral to Basic Conditions : Slower degradation rates are observed.

The half-life of this compound in water was found to be approximately 52 days at pH 7.0 but can increase significantly when organic matter is present .

Field Studies on Crop Efficacy

Field trials conducted on sugar beet crops demonstrated that this compound effectively controlled a range of weed species while showing minimal phytotoxicity to the crop itself. The effective dose (ED50) for controlling specific weed species was reported to be significantly lower when organic matter was present, suggesting enhanced efficacy under certain soil conditions .

Influence of Dissolved Organic Matter

A study highlighted the role of hydrophobic dissolved organic matter (HoDOM) extracted from municipal waste compost. It was found that HoDOM could lower the effective dose required for this compound by up to 4.8 times, indicating that organic amendments could enhance herbicide performance while potentially reducing environmental risks .

Properties

IUPAC Name

methyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O6S/c1-9-6-5-7-10(12(27)31-4)11(9)33(29,30)25-15(28)22-13-21-14(26(2)3)24-16(23-13)32-8-17(18,19)20/h5-7H,8H2,1-4H3,(H2,21,22,23,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEVJVISCHQJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032502
Record name Triflusulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126535-15-7
Record name Triflusulfuron-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126535-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triflusulfuron-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126535157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflusulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUSULFURON-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8AR13FYC0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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